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Compound of Interest

Compound Name: Dichloroacetyl chloride

Cat. No.: B046642 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for dichloroacetyl chloride (C₂HCl₃O), complete with experimental

protocols and a logical workflow for spectroscopic analysis.

This technical guide provides a comprehensive overview of the key spectroscopic data for

dichloroacetyl chloride, a crucial reagent and building block in organic synthesis. The

information is intended for researchers, scientists, and professionals in drug development and

related fields who require a detailed understanding of the structural and analytical

characteristics of this compound.

Spectroscopic Data Summary
The following tables summarize the essential quantitative data obtained from ¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry analyses of dichloroacetyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ) Multiplicity Solvent
Instrument
Frequency

6.133 ppm Singlet CDCl₃ 300 MHz
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¹³C NMR Data

Carbon Atom Chemical Shift (δ) Solvent

-CHCl₂ ~65-75 ppm (estimated) CDCl₃

-C(O)Cl ~165-175 ppm (estimated) CDCl₃

Note: Experimental ¹³C NMR data for dichloroacetyl chloride is not readily available in the

public domain. The chemical shifts provided are estimates based on typical ranges for carbons

alpha to chlorine atoms and acyl chloride carbonyl carbons.

Infrared (IR) Spectroscopy
The following prominent absorption peaks are for dichloroacetyl chloride in the gas phase.[1]

Wavenumber (cm⁻¹) Assignment

1814 C=O stretch

1236 C-H bend

825 C-Cl stretch

768 C-Cl stretch

Mass Spectrometry (MS)
The following table lists the major fragments observed in the electron ionization (EI) mass

spectrum of dichloroacetyl chloride.[2]
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m/z Relative Intensity (%) Proposed Fragment

83 100.0 [CHCl₂]⁺

85 61.7 [CH³⁷Cl₂]⁺

111 10.1 [CHCl₂CO]⁺

63 43.7 [COCl]⁺

47 8.4 [CCl]⁺

146 1.7 [C₂HCl₃O]⁺ (Molecular Ion)

148 1.7 [C₂H³⁵Cl₂³⁷ClO]⁺ (M+2)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of dichloroacetyl chloride is dissolved in ~0.6-0.7 mL of

deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.[3]

The solution is thoroughly mixed to ensure homogeneity.

Instrument Parameters (¹H NMR):

The ¹H NMR spectrum is acquired on a 300 MHz NMR spectrometer.[2]

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Instrument Parameters (¹³C NMR):
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The ¹³C NMR spectrum is acquired on a spectrometer operating at a corresponding

frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

Proton decoupling is employed to simplify the spectrum to single lines for each carbon

environment.

The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

A single drop of pure dichloroacetyl chloride is placed on the surface of a clean, dry salt

plate (e.g., NaCl or KBr).[2]

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrument Parameters:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the clean, empty salt plates is recorded prior to the sample

scan.

The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹. The

background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction (for a volatile liquid):

A small amount of dichloroacetyl chloride is introduced into the mass spectrometer via a

direct insertion probe or a gas chromatography (GC) inlet for volatile liquids.

For GC-MS, a dilute solution in a volatile organic solvent is injected into the GC, and the

compound is separated before entering the mass spectrometer.

Instrument Parameters (Electron Ionization - EI):
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The mass spectrum is obtained using an electron ionization source.

A standard electron energy of 70 eV is used to induce fragmentation.[2]

The source and sample temperatures are maintained at elevated levels (e.g., 260 °C and

180 °C, respectively) to ensure the sample is in the gas phase.[2]

The mass analyzer scans a range of m/z values to detect the parent ion and its fragments.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like dichloroacetyl chloride.
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Caption: Logical workflow for the spectroscopic analysis of dichloroacetyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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